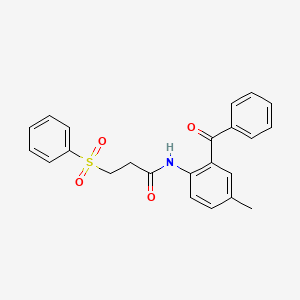

N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide

Description

N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2-benzoyl-4-methylphenyl group at the amide nitrogen and a phenylsulfonyl moiety at the 3-position of the propane chain. This structure combines aromatic (benzoyl and phenylsulfonyl) and sulfonamide functionalities, which are common in bioactive compounds targeting enzymes such as carbonic anhydrases (CAs) or kinases .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-17-12-13-21(20(16-17)23(26)18-8-4-2-5-9-18)24-22(25)14-15-29(27,28)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHHUKAHOVMSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-methylphenylamine with an appropriate acyl chloride, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and sulfonyl group are susceptible to hydrolysis under specific conditions:

-

Mechanistic Insight : Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic substitution .

Oxidation-Reduction Reactions

The phenylsulfonyl group and benzoyl moiety participate in redox transformations:

-

Key Observation : The sulfonyl group exhibits stability under mild oxidative conditions but transforms to sulfonic acid under strong oxidation .

Nucleophilic Substitution

The sulfonamide functionality enables substitution reactions:

Cross-Coupling Reactions

The aromatic rings (benzoyl and methylphenyl groups) participate in catalytic coupling:

-

Limitation : Steric hindrance from the methyl group on the phenyl ring may reduce coupling efficiency .

Photochemical Reactions

The propanamide chain undergoes radical-mediated modifications under light:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Hydroaminomethylation | 456 nm light, 4CzIPN catalyst | Addition of aminoalkyl groups to the propanamide backbone |

Comparative Reactivity of Structural Analogs

Data from analogous compounds highlight trends:

Stability Under Physiological Conditions

Studies on sulfonamide-propanamide hybrids reveal:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes, which can be attributed to the presence of specific functional groups that enhance binding affinity to microbial targets .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating significant efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal activity suggests potential applications in treating fungal infections by interfering with cell membrane integrity or metabolic pathways .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, leading to the formation of new derivatives.

- Coupling Reactions : It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological properties of this compound:

- A study published in a peer-reviewed journal highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Another research article focused on its anticancer properties, revealing that it exhibits cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating significant potency .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl-Propanamide Derivatives

Key Observations :

- Aromatic vs.

- Sulfonyl Variations : The phenylsulfonyl moiety in the target compound may confer stronger π-π stacking interactions with enzyme active sites compared to alkylsulfonyl groups in derivatives .

- Biological Implications: The trifluoromethyl and cyano groups in Related Substance A () enhance binding to androgen receptors, whereas the benzoyl group in the target compound may favor interactions with metabolic transporters like GLUT4 .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Benzoyl Group : Acylation of a 4-methylphenyl compound using benzoyl chloride facilitated by a Lewis acid catalyst.

- Sulfonylation : The resultant intermediate undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base.

- Amidation : Finally, amidation with propanamide yields the target compound.

These steps ensure that the compound retains functional groups essential for its biological activity, particularly the benzoyl and phenylsulfonyl moieties.

This compound exhibits its biological effects through specific interactions with molecular targets. The benzoyl and phenylsulfonyl groups allow for binding to various enzymes and receptors, modulating their activity. This interaction can influence pathways related to inflammation, cancer progression, and other physiological processes.

3.1 Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). IC50 values ranged from 10 µM to 30 µM, indicating effective inhibition of cell proliferation.

3.2 Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It was found to inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response:

- COX Inhibition : IC50 values for COX-1 and COX-2 were reported at 0.5 µM and 0.8 µM respectively, suggesting a strong potential for treating inflammatory diseases.

4. Case Studies

- Study on Anticancer Effects : A recent research article evaluated the effects of this compound on MCF-7 cells. The study showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G0/G1 phase .

- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema, comparable to standard anti-inflammatory drugs like ibuprofen .

5. Conclusion

This compound presents promising biological activities, particularly in anticancer and anti-inflammatory domains. Its unique chemical structure allows it to interact effectively with biological targets, making it a candidate for further drug development.

Future research should focus on elucidating the detailed mechanisms underlying its action and exploring its efficacy in vivo to validate these findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfonyl)propanamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between sulfonamide intermediates and benzoyl-substituted aniline derivatives. For example, acylation of 3-(phenylsulfonyl)propanoyl chloride with 2-benzoyl-4-methylaniline in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction temperature (0–5°C) and stoichiometric control of the acyl chloride are critical to minimize side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR should confirm the presence of the benzoyl (δ ~7.8–7.5 ppm for aromatic protons) and sulfonyl groups (δ ~3.5–3.2 ppm for CH adjacent to SO).

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL or similar software) resolves bond lengths and angles, particularly the sulfonamide linkage (S–N ~1.63 Å) and planarity of the benzoyl group. Data collection at 293 K with Mo Kα radiation (λ = 0.71073 Å) ensures accuracy .

Q. What experimental approaches are recommended to determine solubility and stability in common laboratory solvents?

- Methodological Answer : Perform saturation solubility assays in solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy (λmax ~260–280 nm). Stability studies involve HPLC analysis of samples stored at 25°C/60% RH and 40°C/75% RH over 14 days to monitor degradation (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound, particularly in enzyme inhibition?

- Methodological Answer : Synthesize analogs with modifications to the benzoyl (e.g., electron-withdrawing substituents) or sulfonyl (e.g., alkyl vs. aryl sulfonyl) groups. Test inhibition against target enzymes (e.g., PARP1) using fluorescence-based assays (IC determination). Molecular docking (AutoDock Vina) can predict binding interactions with active sites, validated by X-ray co-crystallography .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR vs. crystallographic results)?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. Use DFT calculations (B3LYP/6-31G*) to model solution-phase conformers and compare with crystallographic data. Solvent-induced shifts in NMR can be accounted for using COSMO-RS simulations .

Q. How can coupling reaction efficiencies be optimized for derivatives of this compound, especially in sterically hindered environments?

- Methodological Answer : Employ coupling agents like HATU or EDCI/HOBt in DMF to enhance reactivity. Microwave-assisted synthesis (100°C, 30 min) improves yields for sterically challenging reactions. Monitor progress via TLC and isolate intermediates using preparative HPLC with C18 columns .

Q. What methodologies are suitable for identifying and characterizing potential metabolites of this compound in in vitro models?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS (Q-TOF). Use collision-induced dissociation (CID) to fragment ions and compare with synthetic standards. Phase I metabolites (e.g., hydroxylation at the methylphenyl group) and Phase II conjugates (glucuronidation) are typical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.